molecular formula C19H14F2N8O2 B14884782 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B14884782
M. Wt: 424.4 g/mol
InChI Key: JVJYAIIGUPVVJU-NUGSKGIGSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.

    Formation of the hydrazide linkage: This can be done by reacting the triazole derivative with hydrazine or its derivatives.

    Introduction of the difluorobenzylidene group: This step involves the condensation of the hydrazide with 2,5-difluorobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may have potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Hydrazide derivatives: Used in medicinal chemistry for their potential therapeutic effects.

The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-(2,5-difluorobenzylidene)-5-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H14F2N8O2

Molecular Weight

424.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,5-difluorophenyl)methylideneamino]-5-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H14F2N8O2/c1-10-2-4-11(5-3-10)16-15(24-28-29(16)18-17(22)26-31-27-18)19(30)25-23-9-12-8-13(20)6-7-14(12)21/h2-9H,1H3,(H2,22,26)(H,25,30)/b23-9+

InChI Key

JVJYAIIGUPVVJU-NUGSKGIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)F)F

Origin of Product

United States

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